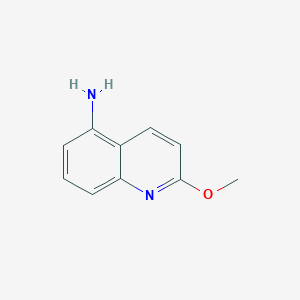
2-Methoxyquinolin-5-amine
概要
説明
“2-Methoxyquinolin-5-amine” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives, typically using acid catalysts . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has also been developed .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, are known to undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . Electroanalytical tools can be utilized to investigate redox-active intermediates involved in these reactions .
Physical And Chemical Properties Analysis
“this compound” is predicted to have a density of 1.217±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, room temperature conditions .
科学的研究の応用
Antitumor Activity : A study by Károlyi et al. (2012) found that derivatives of 2-Methoxyquinolin-5-amine displayed in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, including leukemia, neuroblastoma, hepatoma, and breast cancer cells. This indicates potential applications in cancer therapy (Károlyi et al., 2012).
Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound derived from this compound that responds selectively to Cd2+ ions over other metal ions. This compound could be useful for measuring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).
Tubulin Polymerization Inhibitors : Lee et al. (2011) reported that compounds containing this compound showed substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization. This suggests their potential use in cancer treatment (Lee et al., 2011).
Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from this compound and tested them for antimicrobial activities. Certain compounds showed strong activity against Staphylococcus epidermidis, indicating potential use in combating bacterial infections (Gür et al., 2020).
Antiplasmodial Activity : Hochegger et al. (2021) prepared compounds from this compound that showed good antiplasmodial activity against Plasmodium falciparum. This suggests potential applications in malaria treatment (Hochegger et al., 2021).
Blood Pressure and Respiratory Effects : A study by Fassett and Hjort (1938) on isoquinolines, which are related to this compound, found that these compounds affected blood pressure, pulse rate, and respiration. This could have implications for cardiovascular and respiratory therapies (Fassett & Hjort, 1938).
Fluorescent Zinc Sensors : Mikata et al. (2014) developed tris(2-pyridylmethyl)amine-based fluorescent ligands derived from this compound, which showed specific fluorescence enhancement upon binding with Zn2+. This could be useful for zinc sensing in biological systems (Mikata et al., 2014).
作用機序
Target of Action
Quinoline-based compounds, which include 2-methoxyquinolin-5-amine, are known to interact with various biological targets . For instance, some quinoline derivatives have shown inhibitory activity against EGFR and VEGFR-2, key proteins involved in cell proliferation and angiogenesis .
Mode of Action
It’s known that quinoline derivatives can interfere with the function of their targets, leading to changes at the molecular and cellular levels . For example, quinoline-based compounds can inhibit the activity of enzymes or receptors, thereby disrupting the normal functioning of cells .
Biochemical Pathways
For instance, some quinoline compounds have been found to interfere with the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .
Pharmacokinetics
The presence of electron-withdrawing or electron-donating groups at the quinoline ring can influence the redox properties affecting dna synthesis . This could potentially impact the bioavailability of the compound.
Result of Action
Quinoline derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, A549 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that factors such as temperature, pH, and the presence of other substances can affect the stability and activity of chemical compounds .
Safety and Hazards
将来の方向性
Quinoline motifs, including “2-Methoxyquinolin-5-amine”, have a variety of applications in medicinal and industrial chemistry. Recent societal expectations have led to a push for greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
特性
IUPAC Name |
2-methoxyquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKAQICKKMEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484172 | |
| Record name | 5-Amino-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5573-99-9 | |
| Record name | 5-Amino-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


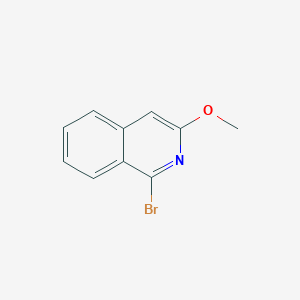
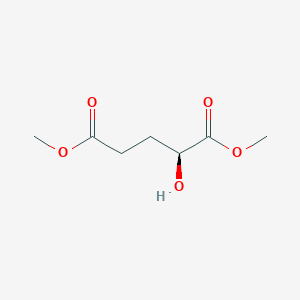
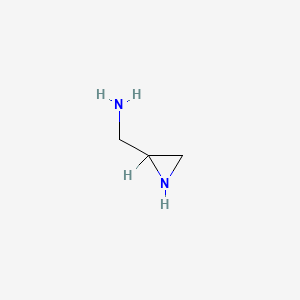

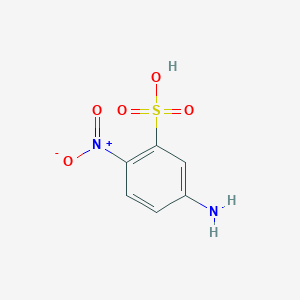
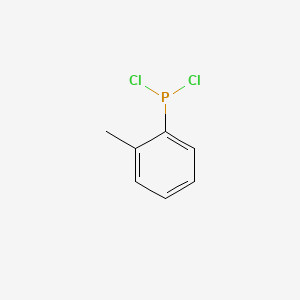
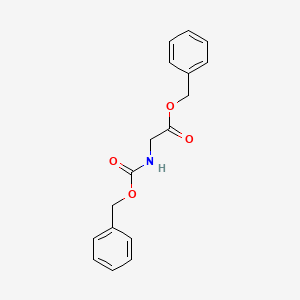
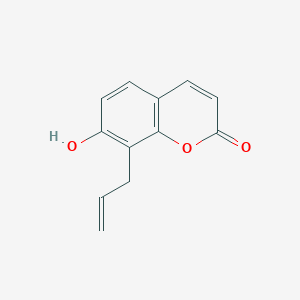

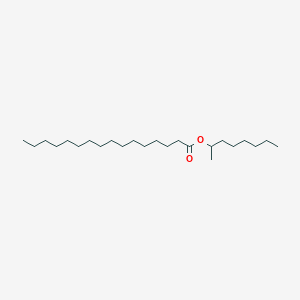
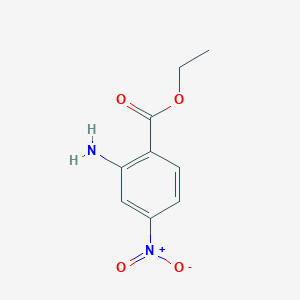
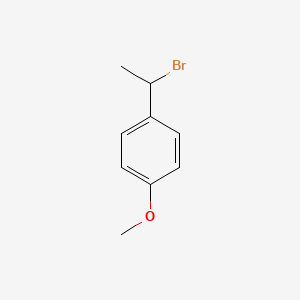
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/no-structure.png)
